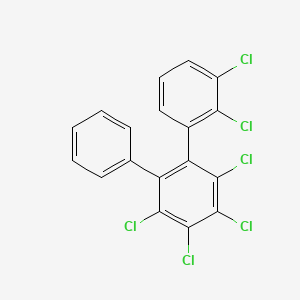
1,2,3,4-Tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene is a complex organic compound characterized by its multiple chlorine substitutions on a benzene ring. This compound is part of a broader class of polychlorinated biphenyls (PCBs), which are known for their stability and persistence in the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene typically involves multiple steps of chlorination and substitution reactions. One common method starts with the chlorination of benzene derivatives under controlled conditions using chlorine gas or other chlorinating agents . The reaction conditions often require catalysts and specific temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, often conducted in specialized reactors to handle the corrosive nature of chlorine gas. The process is optimized to maximize yield and purity while minimizing by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple chlorine atoms, this compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, often in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of less chlorinated derivatives, while oxidation can produce quinones or other oxygenated compounds .
Applications De Recherche Scientifique
1,2,3,4-Tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene involves its interaction with cellular components, particularly through binding to the aryl hydrocarbon receptor (AhR). This binding can disrupt normal cellular functions by altering gene transcription, leading to the induction of various enzymes, including those in the cytochrome P450 family . These interactions can result in oxidative stress and other cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,3,3’,4,5-Hexachlorobiphenyl: Another polychlorinated biphenyl with similar structural features but different chlorine substitution patterns.
Tetrachloro-1,4-benzoquinone: A related compound with a quinone structure, known for its use in various chemical reactions.
3,4-Dichloronitrobenzene: A simpler chlorinated benzene derivative used in the synthesis of agrochemicals and pharmaceuticals.
Uniqueness
1,2,3,4-Tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene is unique due to its specific pattern of chlorine substitutions, which confer distinct chemical properties and reactivity. Its stability and persistence make it a valuable compound for studying environmental behavior and toxicology .
Propriétés
Numéro CAS |
95385-87-8 |
|---|---|
Formule moléculaire |
C18H8Cl6 |
Poids moléculaire |
437.0 g/mol |
Nom IUPAC |
1,2,3,4-tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene |
InChI |
InChI=1S/C18H8Cl6/c19-11-8-4-7-10(14(11)20)13-12(9-5-2-1-3-6-9)15(21)17(23)18(24)16(13)22/h1-8H |
Clé InChI |
MEKUYAYRRBEQOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C3=C(C(=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















